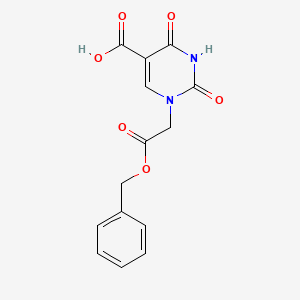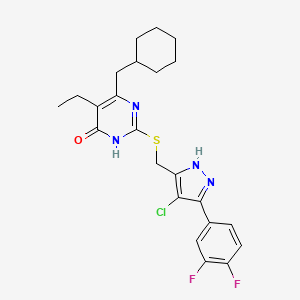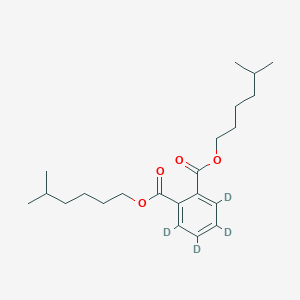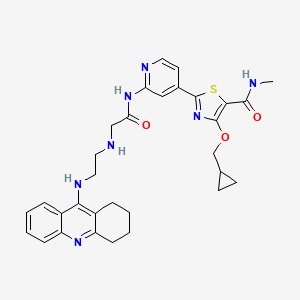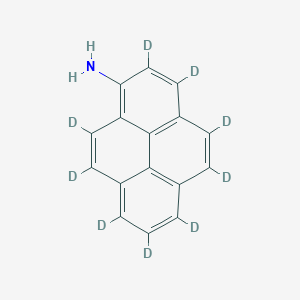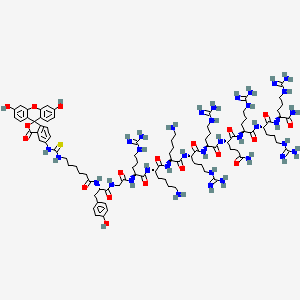
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH is a peptide consisting of nine amino acids: cysteine, asparagine, arginine, threonine, lysine, alanine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (cysteine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid (asparagine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, allowing for the production of peptides in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: DTT or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Aplicaciones Científicas De Investigación
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate interactions.
Molecular Biology: Investigating signal transduction pathways and cellular communication.
Medicine: Developing therapeutic peptides for targeting specific diseases or conditions.
Industry: Creating bioactive peptides for use in cosmetics, food additives, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH depends on its specific biological target. For example, if it interacts with a receptor on the cell surface, it may trigger a signaling cascade that leads to a cellular response. The cysteine residues can form disulfide bonds, which may be crucial for the peptide’s stability and function .
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH: A longer peptide with multiple cysteine residues forming disulfide bonds.
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH: Another peptide with cysteine residues that can form disulfide bonds.
Uniqueness
H-Cys-Asn-Arg-Arg-Thr-Lys-Ala-Gly-Cys-OH: is unique due to its specific sequence and the presence of two cysteine residues, which can form disulfide bonds. This feature can significantly impact its stability and biological activity compared to other peptides.
Propiedades
Fórmula molecular |
C37H69N17O12S2 |
|---|---|
Peso molecular |
1008.2 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C37H69N17O12S2/c1-17(28(58)47-14-26(57)49-24(16-68)35(65)66)48-30(60)20(7-3-4-10-38)52-34(64)27(18(2)55)54-32(62)22(9-6-12-46-37(43)44)50-31(61)21(8-5-11-45-36(41)42)51-33(63)23(13-25(40)56)53-29(59)19(39)15-67/h17-24,27,55,67-68H,3-16,38-39H2,1-2H3,(H2,40,56)(H,47,58)(H,48,60)(H,49,57)(H,50,61)(H,51,63)(H,52,64)(H,53,59)(H,54,62)(H,65,66)(H4,41,42,45)(H4,43,44,46)/t17-,18+,19-,20-,21-,22-,23-,24-,27-/m0/s1 |
Clave InChI |
QCDJYHWNVUMOBT-DSQOZMABSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


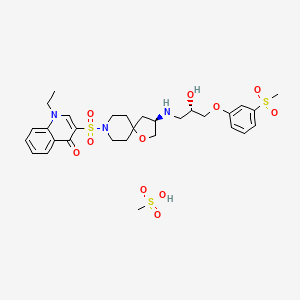
![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
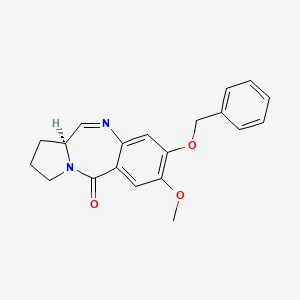
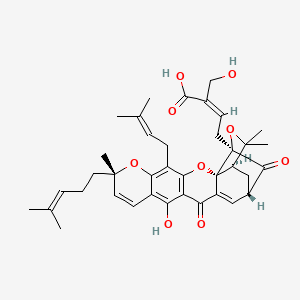

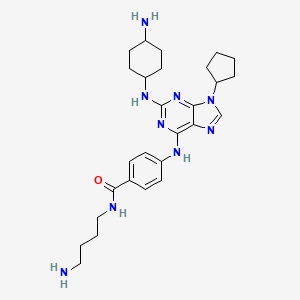
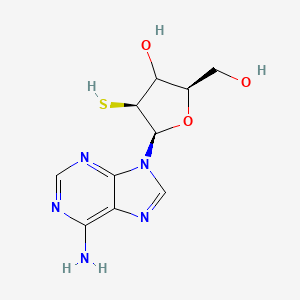
![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
